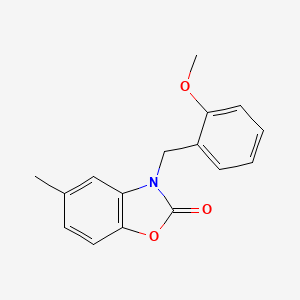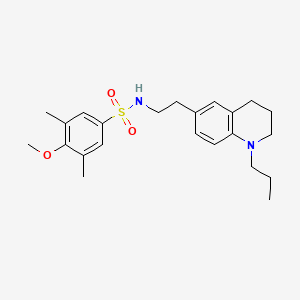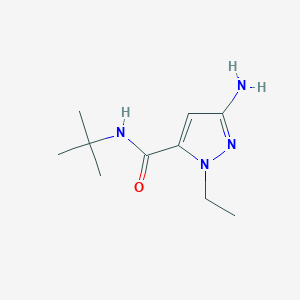
2,3-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide is a useful research compound. Its molecular formula is C25H33N3O4 and its molecular weight is 439.556. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radioligand Studies and Sigma-2 Receptor Exploration
Radiolabeled analogues of tetrahydroquinolinyl benzamides have been synthesized and evaluated for their affinity towards sigma-2 (σ2) receptors, serving as promising tools for in vitro studies of these receptors. Notably, studies have found specific analogues to exhibit high affinity for σ2 receptors, making them valuable ligands for understanding receptor behavior and potentially aiding in tumor diagnosis due to the σ2 receptor's association with proliferative status (Xu et al., 2005).
Synthetic Pathways and Chemical Analysis
The compound's synthetic pathways have been a subject of research, contributing to the broader field of organic chemistry. Studies involving the hydrogenolysis of related compounds have enabled the synthesis of latifine dimethyl ether, highlighting the chemical versatility and potential for producing various derivatives of tetrahydroquinolinyl benzamides. These synthetic strategies open avenues for creating novel compounds with potential biological applications (Gore & Narasimhan, 1988).
PET Radiotracer Development
Research has focused on the development of positron emission tomography (PET) radiotracers based on benzamide analogues for imaging σ2 receptor status in solid tumors. The exploration of fluorine-18-labeled benzamide analogues for PET imaging is particularly noteworthy. These studies aim at advancing diagnostic tools for cancer, utilizing the high affinity of certain analogues towards σ2 receptors to potentially differentiate tumor cells based on their receptor expression (Tu et al., 2007).
Pharmacological Profile and Drug Development
The pharmacological profiling of arylamides hybrids, derived from high-affinity σ2 receptor ligands, underscores the compound's relevance in drug development. These hybrids have shown significant promise in tumor diagnosis and PET tracer development, with select compounds demonstrating excellent σ1/σ2 selectivities. However, challenges such as interactions with P-glycoprotein (P-gp) have been identified, which could affect the utility of these compounds as PET agents in tumors that overexpress P-gp (Abate et al., 2011).
Hemostatic Effects and Blood Coagulation
Investigations into the effects of certain tetrahydroisoquinoline derivatives on blood coagulation have revealed hemostatic properties. These studies provide insights into the potential therapeutic applications of these compounds, particularly those with specific structural features that significantly decrease blood coagulation time, highlighting the intersection between synthetic organic chemistry and pharmacological research (Limanskii et al., 2009).
Propriétés
IUPAC Name |
2,3-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4/c1-27-11-5-6-18-16-19(9-10-21(18)27)22(28-12-14-32-15-13-28)17-26-25(29)20-7-4-8-23(30-2)24(20)31-3/h4,7-10,16,22H,5-6,11-15,17H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCBKHSLEAQRAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C(=CC=C3)OC)OC)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(3-Imidazol-1-ylpropylamino)-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2665490.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2665491.png)
![1-(3-Methylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2665492.png)





![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2665498.png)